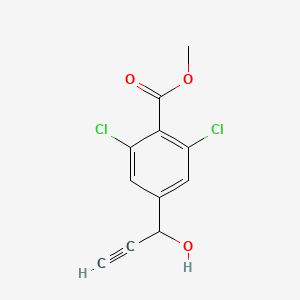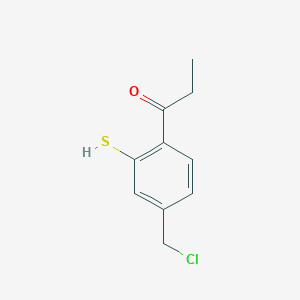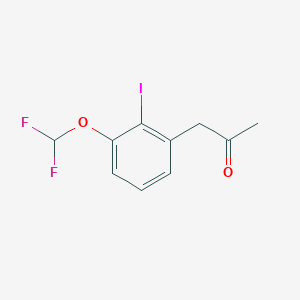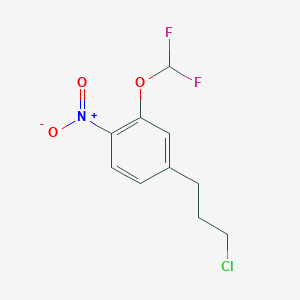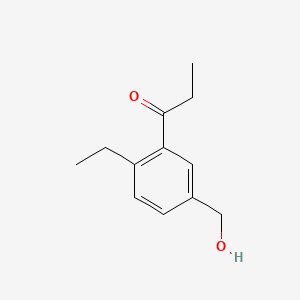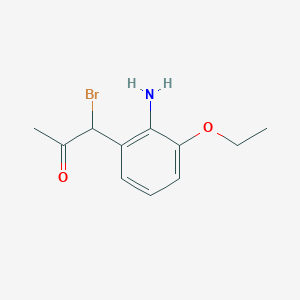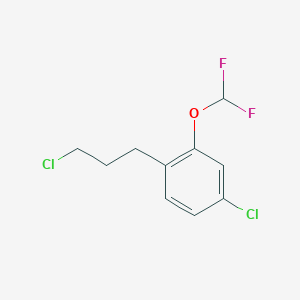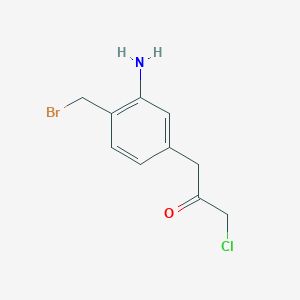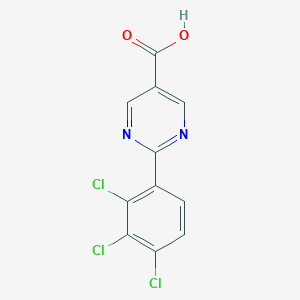
2-(2,3,4-Trichlorophenyl)pyrimidine-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,3,4-Trichlorophenyl)pyrimidine-5-carboxylic acid is a heterocyclic aromatic compound that contains both pyrimidine and phenyl groups The presence of three chlorine atoms on the phenyl ring makes it a highly substituted derivative, which can influence its chemical reactivity and biological activity
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3,4-Trichlorophenyl)pyrimidine-5-carboxylic acid typically involves the condensation of a trichlorophenyl derivative with a pyrimidine precursor. One common method involves the use of 2,3,4-trichlorobenzaldehyde and a pyrimidine derivative under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the condensation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,3,4-Trichlorophenyl)pyrimidine-5-carboxylic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the carboxylic acid group.
Condensation Reactions: The pyrimidine ring can participate in condensation reactions with other nucleophiles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out under basic conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the compound can be formed.
Oxidation Products: Oxidation of the carboxylic acid group can lead to the formation of carboxylate salts or other oxidized derivatives.
Reduction Products: Reduction can yield alcohols or other reduced forms of the compound.
Applications De Recherche Scientifique
2-(2,3,4-Trichlorophenyl)pyrimidine-5-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(2,3,4-Trichlorophenyl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2,3,4-Trichlorophenyl)pyrimidine-4-carboxylic acid
- 2-(2,3,4-Trichlorophenyl)pyrimidine-6-carboxylic acid
- 2-(2,3,4-Trichlorophenyl)pyrimidine-5-sulfonic acid
Uniqueness
2-(2,3,4-Trichlorophenyl)pyrimidine-5-carboxylic acid is unique due to its specific substitution pattern and the presence of the carboxylic acid group at the 5-position of the pyrimidine ring. This structural feature can influence its reactivity and biological activity, making it distinct from other similar compounds.
Propriétés
Formule moléculaire |
C11H5Cl3N2O2 |
|---|---|
Poids moléculaire |
303.5 g/mol |
Nom IUPAC |
2-(2,3,4-trichlorophenyl)pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C11H5Cl3N2O2/c12-7-2-1-6(8(13)9(7)14)10-15-3-5(4-16-10)11(17)18/h1-4H,(H,17,18) |
Clé InChI |
ZZSAVCFOLZJUOW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1C2=NC=C(C=N2)C(=O)O)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





